![molecular formula C17H15F3N4O2S B2750926 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097911-71-0](/img/structure/B2750926.png)

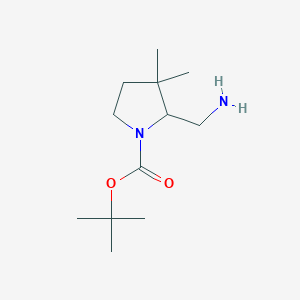

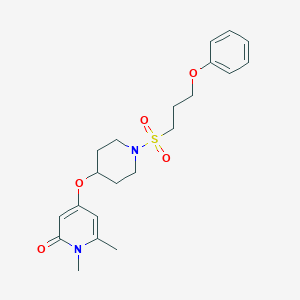

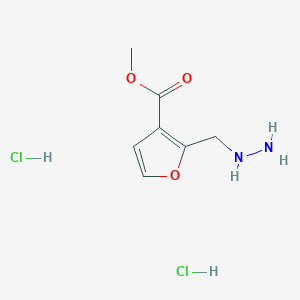

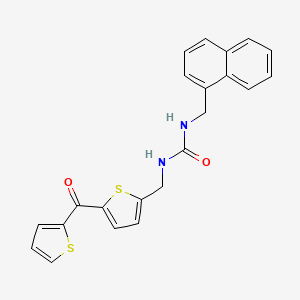

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using various spectroscopic techniques. For example, the structure of N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide was determined by X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution and Buchwald–Hartwig arylamination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the yield, Rf value, and NMR data of a similar compound were reported .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The scientific research on N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide and related compounds primarily focuses on their synthesis, characterization, and potential applications in various fields. One study detailed the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate. The product's structure was confirmed using FT-IR and 1HNMR, with investigations into how the amount of base, solvent, reaction temperature, and time affect the yield (Zhang Peng-yun, 2013).

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant activities of sulfonamide derivatives. For instance, new sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides demonstrated significant antimicrobial and antioxidant activities. Among these, compounds 4b, 4d, and 4e showed notable efficacy (Jagdish R. Badgujar, D. More, J. Meshram, 2018).

Anticancer and Radiosensitizing Properties

The search for novel anticancer agents has led to the investigation of sulfonamide derivatives for their potential efficacy. A study synthesized a series of sulfonamide derivatives to explore their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). Compounds such as 4a, 4b, 5a, 6a, 6b, 8, 9, 11, 13, 18, and 19 showed higher activity than the reference drug doxorubicin, highlighting their potential as anticancer agents (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015).

Carbonic Anhydrase Inhibitory Activities

The inhibition of carbonic anhydrase isoenzymes has therapeutic implications in various conditions. A study on polymethoxylated-pyrazoline benzene sulfonamides investigated their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. Despite less tumor selectivity compared to reference compounds, trimethoxy derivatives exhibited significant selectivity and inhibition constants, suggesting their potential use in related therapies (K. Kucukoglu, Fatih Oral, Tevfik Aydin, C. Yamali, Oztekin Algul, H. Sakagami, I. Gulcin, C. Supuran, H. Gul, 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by binding to it and modulating its activity

Biochemical Pathways

The compound’s interaction with NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining cellular energy balance and function. By modulating NAMPT activity, the compound can influence these processes. The downstream effects of this interaction are complex and depend on the specific cellular context.

Pharmacokinetics

It’s worth noting that the compound’s interaction with cytochrome p450 enzymes (cyps) has been identified as a potential concern . These enzymes play a key role in drug metabolism, and their inhibition can affect a drug’s bioavailability and potential for drug-drug interactions.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with NAMPT and the subsequent modulation of the NAD+ salvage pathway . These effects can influence various biological processes, including metabolism and aging.

Safety and Hazards

Direcciones Futuras

The future research directions for similar compounds often involve further optimization of their chemical structures to enhance their biological activities and reduce potential side effects. For instance, hydrazine-coupled pyrazole derivatives were suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2S/c1-24-11-13(10-22-24)15-8-12(6-7-21-15)9-23-27(25,26)16-5-3-2-4-14(16)17(18,19)20/h2-8,10-11,23H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMHCFCADIZPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)

![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2750854.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)

![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)